molecular formula C17H21ClN4O B3897297 4-(2-methoxyphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine hydrochloride

4-(2-methoxyphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine hydrochloride

Cat. No. B3897297
M. Wt: 332.8 g/mol
InChI Key: IVYUQIXRKQXQRT-YEBWQKSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine hydrochloride, also known as MPPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology and drug development.

Mechanism of Action

The exact mechanism of action of 4-(2-methoxyphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine hydrochloride is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This dual mechanism of action may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to increase serotonin levels in the brain, which may contribute to its therapeutic effects. It has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This suggests that this compound may have anti-stress effects as well.

Advantages and Limitations for Lab Experiments

One advantage of 4-(2-methoxyphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine hydrochloride in lab experiments is its high selectivity for the serotonin transporter, which reduces the potential for off-target effects. However, its low potency may limit its use in certain experiments. Additionally, this compound is not widely available, which may make it difficult to obtain for some researchers.

Future Directions

Future research on 4-(2-methoxyphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine hydrochloride could focus on its potential use in the treatment of other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Additionally, further studies could investigate the optimal dosing and administration of this compound for maximum therapeutic benefit. Finally, the development of more potent analogs of this compound could lead to the discovery of even more effective treatments for psychiatric disorders.
In conclusion, this compound is a promising compound with potential applications in pharmacology and drug development. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound could lead to the development of new and effective treatments for psychiatric disorders.

Scientific Research Applications

4-(2-methoxyphenyl)-N-(4-pyridinylmethylene)-1-piperazinamine hydrochloride has been studied for its potential use as a therapeutic agent for various diseases such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for further research.

properties

IUPAC Name

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O.ClH/c1-22-17-5-3-2-4-16(17)20-10-12-21(13-11-20)19-14-15-6-8-18-9-7-15;/h2-9,14H,10-13H2,1H3;1H/b19-14-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYUQIXRKQXQRT-YEBWQKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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